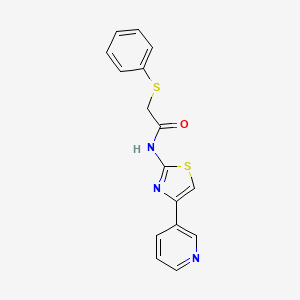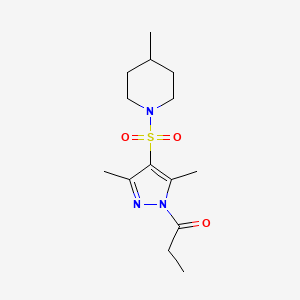
3-chloro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of intermediate compounds, which are then further reacted with thionyl chloride (SOCl2) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
3-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies to understand the effects of different substituents on biological activity.
Biology: The compound can be used in biological assays to study its effects on various biological targets, including enzymes and receptors.
Medicine: Due to its potential biological activities, it is investigated as a lead compound in drug discovery programs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings, along with the sulfonamide group, contribute to the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological target, but the compound may inhibit enzyme activity or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their diverse biological activities and are used in the development of drugs for various therapeutic areas.
Uniqueness
3-CHLORO-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which contribute to its distinct biological activities. The presence of both pyrrolidine and pyridazine rings, along with the sulfonamide group, allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C20H19ClN4O2S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19ClN4O2S/c21-16-6-4-8-18(14-16)28(26,27)24-17-7-3-5-15(13-17)19-9-10-20(23-22-19)25-11-1-2-12-25/h3-10,13-14,24H,1-2,11-12H2 |
InChI Key |
QBKPJFUYRZUOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262587.png)
![3-[4-(2-Bromobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11262589.png)



![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11262604.png)
![1-cyclopropyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11262618.png)
![3-Cyclopentyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11262620.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11262629.png)
![2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidine](/img/structure/B11262630.png)
![ethyl 3-(N-(4-carbamoylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11262638.png)
![N-(4-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262642.png)
![4-Chloro-N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]benzenesulfonamide](/img/structure/B11262646.png)
![N-Benzyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11262649.png)
